molecular formula C24H20N2 B1375979 4,4'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(ethyne-2,1-diyl))dipyridine CAS No. 918801-05-5

4,4'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(ethyne-2,1-diyl))dipyridine

Cat. No.: B1375979
CAS No.: 918801-05-5
M. Wt: 336.4 g/mol
InChI Key: IDJIUEOEJRHYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyridine rings via ethyne bridges

Scientific Research Applications

4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Coordination Chemistry: Acts as a ligand in the formation of metal-organic frameworks (MOFs) and coordination complexes.

    Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.

Safety and Hazards

“2,3,5,6-Tetramethyl-1,4-phenylenediamine” can cause skin irritation and serious eye irritation . Precautions should be taken to avoid skin and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-dibromobenzene and 4-ethynylpyridine.

    Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2,3,5,6-tetramethyl-1,4-dibromobenzene reacts with 4-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethyne bridges.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Hydrogenated derivatives with saturated ethyne bridges.

    Substitution: Functionalized pyridine derivatives with various substituents.

Mechanism of Action

The mechanism of action of 4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine involves its interaction with various molecular targets and pathways:

    Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.

    Coordination Chemistry: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties.

    Fluorescence: The compound’s structure enables it to act as a fluorescent probe, emitting light upon excitation, which is useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethyl-1,4-phenylenediamine: Shares the tetramethyl-substituted phenylene core but lacks the ethyne and pyridine components.

    4,4’-Bipyridine: Contains the bipyridine structure but lacks the tetramethyl-substituted phenylene core.

    1,4-Diethynylbenzene: Contains the ethyne bridges but lacks the tetramethyl substitutions and pyridine rings.

Uniqueness

4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine is unique due to its combination of a tetramethyl-substituted phenylene core, ethyne bridges, and pyridine rings. This unique structure imparts distinct electronic and chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-[2-[2,3,5,6-tetramethyl-4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c1-17-18(2)24(8-6-22-11-15-26-16-12-22)20(4)19(3)23(17)7-5-21-9-13-25-14-10-21/h9-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJIUEOEJRHYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C#CC2=CC=NC=C2)C)C)C#CC3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00845150
Record name 4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00845150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918801-05-5
Record name 4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00845150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.